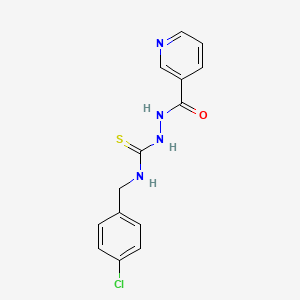
N-(4-chlorobenzyl)-2-(3-pyridinylcarbonyl)hydrazinecarbothioamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of N-(4-chlorobenzyl)-2-(3-pyridinylcarbonyl)hydrazinecarbothioamide and related compounds often involves condensation reactions. For example, the synthesis of N-(3-Chlorophenyl)hydrazinecarbothioamide was achieved by reacting 1-chloro-3-isothiocyanatobenzene with hydrazine hydrate (Ramadan, 2019).
Molecular Structure Analysis
The molecular structure of similar compounds, like (Z)-N,N-Dimethyl-2-[phenyl(pyridin-2-yl)methylidene]hydrazinecarbothioamide, shows a planar hydrazine–carbothioamide unit with intramolecular hydrogen bonding stabilizing the conformation (Jayakumar, Sithambaresan, & Kurup, 2011).
Chemical Reactions and Properties
N-(4-chlorobenzyl)-2-(3-pyridinylcarbonyl)hydrazinecarbothioamide undergoes various chemical reactions, leading to the formation of different heterocyclic rings. For instance, its reaction with 2-(bis(methylthio)methylene)malononitrile results in various derivatives (Aly et al., 2018).
Physical Properties Analysis
The solubility of N-(4-chlorophenyl)-2-(pyridin-4-ylcarbonyl)hydrazinecarbothioamide in different solvents like ethanol, ethylene glycol, and propylene glycol has been studied. Its solubility increases with temperature, indicating endothermic dissolution (Shakeel, Bhat, & Haq, 2014).
Chemical Properties Analysis
The compound's interaction with various solvents and its reactivity in different chemical environments offer insights into its chemical properties. For example, its solubility in cosolvent mixtures like PEG 400 + water has been extensively studied, providing valuable information for its formulation in pharmaceutical industries (Bhat, Haq, & Shakeel, 2014).
科学的研究の応用
Solubility in Various Solvents
N-(4-chlorophenyl)-2-(pyridin-4-ylcarbonyl)hydrazinecarbothioamide, an analogue of isoniazid, has been investigated for its solubility in different solvents such as ethanol, ethylene glycol, propylene glycol, polyethylene glycol-400, and isopropyl alcohol at temperatures ranging from 298.15 to 338.15 K. The solubility was found to increase with temperature in all solvents, with the highest solubility observed in polyethylene glycol-400 Shakeel et al., 2014.
Dissolution Thermodynamics
Studies on the solubility and dissolution thermodynamics of N-(4-chlorophenyl)-2-(pyridin-4-ylcarbonyl)hydrazinecarbothioamide in propylene glycol and water mixtures revealed that the dissolution process is endothermic and non-spontaneous, suggesting the need for specific conditions to enhance its solubility for pharmaceutical formulations Bhat et al., 2014.
Synthesis and Structural Studies
Crystal Structure and Properties
The synthesis and crystal structure of N-(pyridin-2-yl)hydrazinecarbothioamide have been detailed, along with its vibrational frequencies, non-linear optical properties, and molecular docking studies against bacterial strains, highlighting its potential in biological investigations Abu-Melha, 2018.
Novel Derivative Synthesis
Research into the synthesis of new classes of derivatives from hydrazinecarbothioamide has led to the creation of compounds with potential applications in dendrimer synthesis, showcasing the versatility of N-(4-chlorobenzyl)-2-(3-pyridinylcarbonyl)hydrazinecarbothioamide in polymer chemistry Darehkordi & Ghazi, 2013.
Biological and Medicinal Applications
Antioxidant Activity
Derivatives of hydrazinecarbothioamide have been synthesized and evaluated for their antioxidant activities using the DPPH method, indicating the potential therapeutic applications of these compounds in managing oxidative stress-related conditions Barbuceanu et al., 2014.
Anticonvulsant Potential
N-(substituted)-2-[4-(substituted)benzylidene]hydrazinecarbothioamides have been explored for their anticonvulsant activity, showing promising results in seizure models, which may lead to the development of new treatments for epilepsy Tripathi & Kumar, 2013.
特性
IUPAC Name |
1-[(4-chlorophenyl)methyl]-3-(pyridine-3-carbonylamino)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN4OS/c15-12-5-3-10(4-6-12)8-17-14(21)19-18-13(20)11-2-1-7-16-9-11/h1-7,9H,8H2,(H,18,20)(H2,17,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUSBZHQCEASRGJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C(=O)NNC(=S)NCC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
6.4 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49816614 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3-methoxyphenyl)-N'-{4-[(6-methyl-3-pyridazinyl)oxy]phenyl}urea](/img/structure/B5504672.png)
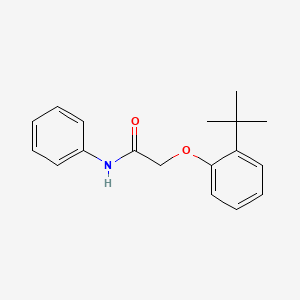
![3-(3-chlorophenyl)-3-{[(1-isopropyl-1H-pyrazol-4-yl)carbonyl]amino}propanoic acid](/img/structure/B5504690.png)

![4-amino-N'-{[5-(4-bromophenyl)-2-furyl]methylene}-1,2,5-oxadiazole-3-carbohydrazide](/img/structure/B5504699.png)
![N-{2-[3-(aminocarbonyl)piperidin-1-yl]ethyl}imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5504709.png)
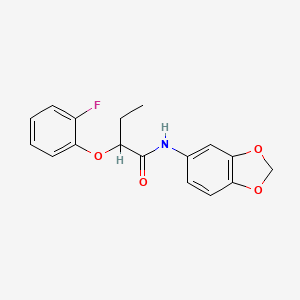
![N-[2-(4-morpholinyl)ethyl]-2-(2-thienyl)acetamide](/img/structure/B5504727.png)
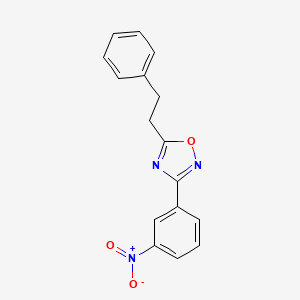
![4-[rel-(3aS,6aS)-hexahydropyrrolo[3,4-b]pyrrol-1(2H)-ylcarbonyl]-1(2H)-phthalazinone hydrochloride](/img/structure/B5504740.png)
![N-[(5-ethyl-2-pyridinyl)methyl]-3-(3-methoxyphenyl)-N-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5504742.png)
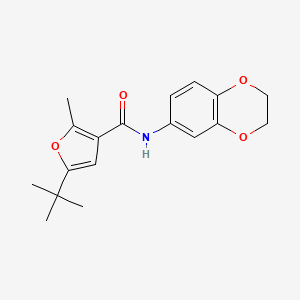
![N-[(5-cyclobutyl-1,2,4-oxadiazol-3-yl)methyl]-N-ethyl-3-isopropyl-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5504761.png)
![3-(1H-imidazol-2-yl)-1-[5-(methoxymethyl)-2-furoyl]piperidine](/img/structure/B5504768.png)